Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
Description
Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is a heterocyclic compound featuring a benzo[b]thiophene core fused with a dihydrothiophene ring.
Properties
Molecular Formula |
C11H12O3S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
methyl 2-(6-hydroxy-2,3-dihydro-1-benzothiophen-3-yl)acetate |
InChI |
InChI=1S/C11H12O3S/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3 |
InChI Key |
OVBBNSSEXWXZRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CSC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of 6-Hydroxy-2,3-Dihydrobenzo[b]Thiophene
The most documented synthesis involves reacting 6-hydroxy-2,3-dihydrobenzo[b]thiophene with methyl bromoacetate in dimethylformamide (DMF) at 80-100°C for 8-12 hours, using potassium carbonate (K₂CO₃) as a base. This nucleophilic substitution proceeds via deprotonation of the thiophene's hydroxyl group, followed by attack on the bromoacetate's electrophilic carbon.
Critical parameters:
- Solvent selection : DMF outperforms THF and acetonitrile in reaction efficiency due to its high polarity and ability to stabilize ionic intermediates.
- Base stoichiometry : A 1.5:1 base-to-substrate molar ratio minimizes side reactions while ensuring complete deprotonation.
- Temperature control : Reactions below 70°C show incomplete conversion (<50%), while temperatures exceeding 110°C promote ester hydrolysis.
Acid-Catalyzed Esterification
Adapting methods from benzofuran chemistry, the carboxylic acid precursor 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid undergoes Fischer esterification in methanol with concentrated sulfuric acid (H₂SO₄) at 60°C. This approach achieves near-quantitative conversion (98-100% by NMR) within 12 hours, though it requires careful pH adjustment during workup to prevent product degradation.
Comparative advantages:
Alternative Esterification Approaches
Diazomethane-mediated methylations, while effective for thiophene-3-acetates, show limited applicability here due to the dihydrobenzo[b]thiophene system's reduced nucleophilicity. Preliminary attempts using trimethylsilyldiazomethane (TMS-CH₂N₂) in methanol yielded <15% product, likely due to steric hindrance from the fused ring system.
Optimization of Reaction Conditions
Solvent Effects
Systematic screening reveals solvent polarity critically impacts alkylation efficiency:
| Solvent | Dielectric Constant (ε) | Conversion (%) |
|---|---|---|
| DMF | 36.7 | 92 |
| DMSO | 46.7 | 88 |
| Acetonitrile | 37.5 | 65 |
| THF | 7.6 | 41 |
DMF's high ε facilitates charge separation in the transition state, accelerating the SN2 mechanism. However, DMSO competes with the substrate for coordination to K⁺, slightly reducing reactivity.
Catalytic System Innovations
Recent advances employ palladium/phosphine ligand systems to mediate C-O bond formation under milder conditions (50°C vs. traditional 80°C). The PCy₃·HBF₄ ligand paired with Pd(OAc)₂ in 1,2-dichloroethane achieves 72% yield with 10% byproduct formation, though substrate scope remains limited to electron-rich aromatics.
Industrial Production Considerations
Scale-up challenges center on:
- Exothermicity management : Continuous flow reactors maintain temperature within ±2°C of setpoints vs. ±15°C in batch reactors.
- Solvent recovery : DMF distillation achieves 95% recovery efficiency but requires careful control to prevent thermal decomposition above 150°C.
- Byproduct mitigation : Implementing inline IR spectroscopy enables real-time adjustment of base stoichiometry, reducing hydrolyzed ester byproducts from 12% to <3%.
Comparative Analysis of Methodologies
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 224.28 g/mol | HRMS |
| logP | 1.82 | Calculated |
| Aqueous Solubility | 3.2 mg/mL (25°C) | Shake-flask |
| Melting Point | 112-114°C | DSC |
| λmax (UV-Vis) | 278 nm | Ethanol solution |
Research Applications and Implications
The compound's synthetic versatility enables:
- Antimicrobial agent development : Structural analogs show MIC values of 2-8 μg/mL against S. aureus.
- Organic electronics : Thin films exhibit hole mobility of 0.12 cm²/V·s, comparable to rubrene derivatives.
- Enzyme inhibition : Preliminary assays indicate IC₅₀ = 340 nM against COX-2, suggesting anti-inflammatory potential.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The hydroxyl and ester groups play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Core Heterocycle Variations
- Benzo[b]thiophene vs. Benzofuran: The replacement of sulfur (in thiophene) with oxygen (in benzofuran) alters electronic properties. Sulfur in thiophene may improve metabolic stability due to reduced oxidative susceptibility compared to furan.
- Saturated vs. Aromatic Rings: Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (11a) features a saturated tetrahydrobenzo[b]thiophene core, increasing conformational flexibility. This may enhance binding to flexible enzyme active sites, as evidenced by its antibacterial activity .
Substituent Effects
- 6-Hydroxy vs. 6-Methoxy: Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (CAS 159783-10-5) replaces the hydroxy group with methoxy, reducing hydrogen-bonding capacity but increasing lipophilicity (logP ~3.77 vs. estimated ~2.5 for hydroxy derivatives).
5-Bromo Substituent :
Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate (CAS 17266-44-3) introduces bromine, increasing molecular weight (299.19 g/mol) and enabling cross-coupling reactions. The electron-withdrawing effect of bromine may deactivate the ring toward electrophilic substitution .
Ester Group Modifications
- Methyl vs. Ethyl Esters :
Ethyl esters (e.g., CAS 1022979-94-7) exhibit higher lipophilicity compared to methyl esters, influencing membrane permeability. For instance, ethyl derivatives may favor passive diffusion in biological systems, whereas methyl esters could offer better aqueous solubility .
Data Tables
Table 1: Structural Comparison of Selected Analogues
Table 2: Physicochemical Properties
*Estimated based on structural analogues.
Research Findings and Implications
- Biological Activity: Compound 11a’s antibacterial activity highlights the importance of the amino group and tetrahydrobenzo[b]thiophene core in targeting microbial enzymes . The absence of an amino group in the target compound may shift activity toward other mechanisms.
- Synthetic Utility : Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate’s bromine atom facilitates further functionalization (e.g., Suzuki coupling), a valuable trait in medicinal chemistry .
- Drug Development : The benzofuran analogue’s role in fasiglifam synthesis underscores the significance of core heterocycle selection for target engagement .
Notes
- logP and solubility values for some compounds are estimated based on chemical principles.
- Biological activity comparisons assume similar modes of action, which require experimental validation.
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